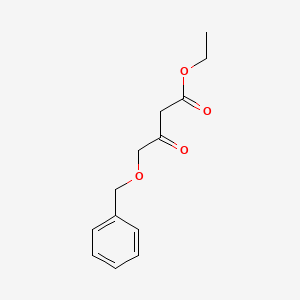

Ethyl 4-(benzyloxy)-3-oxobutanoate

概要

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .科学的研究の応用

1. Crystal Structure Analysis

- Application Summary: The compound is used in the study of crystal structures. The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit .

- Methods of Application: The synthesis involves a mixture of ethyl-4-hydroxybenzoate and 4-methylbenzylbromide . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .

- Results: In the crystal packing, the molecules are connected by weak C—H interactions .

2. Synthesis of Transition Metal (II) Complexes

- Application Summary: The compound is used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands .

- Methods of Application: The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .

- Results: The antioxidant ability of the compounds was examined by DPPH and ABTS assays while the antimicrobial (against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae and Candida albicans microbial strains) and anti-inflammatory activities of the synthesized compounds were evaluated by serial dilution and egg albumin assays, respectively .

3. Synthesis of Derivatized Alkylbenzoate

- Application Summary: The compound is used in the synthesis of derivatized alkylbenzoate with an ether group .

- Methods of Application: The synthesis involves a mixture of ethyl-4-hydroxybenzoate and 4-methylbenzylbromide . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .

- Results: In the crystal packing, the molecules are connected by weak C—H interactions .

4. Synthesis of Monobenzone

- Application Summary: The compound is used in the synthesis of Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), which is an organic chemical in the phenol family with chemical formula .

- Methods of Application: The synthesis of Monobenzone involves the reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results: Monobenzone is used as a topical drug for medical depigmentation .

5. Preparation of Liquid Crystalline Compounds

- Application Summary: The compound is used in the design of alkylbenzoates of different properties with the aim of preparing liquid crystalline compounds .

- Methods of Application: The synthesis involves a mixture of ethyl-4-hydroxybenzoate and 4-methylbenzylbromide .

- Results: The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .

6. Suzuki–Miyaura Coupling

- Application Summary: The compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application: The reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Results: The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

ethyl 3-oxo-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUTWLTWGKEWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431075 | |

| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(benzyloxy)-3-oxobutanoate | |

CAS RN |

67354-34-1 | |

| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)